molecular formula C10H8FNO2 B8510631 Methyl 2-cyano-3-fluoro-6-methylbenzoate CAS No. 1262418-06-3

Methyl 2-cyano-3-fluoro-6-methylbenzoate

Cat. No. B8510631
M. Wt: 193.17 g/mol
InChI Key: NZYNXSONRQKRIN-UHFFFAOYSA-N
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Patent
US08877944B2

Procedure details

Methyl 3-fluoro-2-iodo-6-methylbenzoate (440 mg, 1.49 mmol) and copper(I) cyanide (200 mg, 2.24 mmol) were dissolved in N,N-dimethylformamide (5.5 mL) and the resulted solution was refluxed under nitrogen atmosphere for 3 hours. The solvent was removed under reduced pressure and the residue was diluted with dichloromethane and washed with 15% ammonium hydroxide. Organic phase was dried over sodium sulfate, filtered and evaporated. Column chromatography (n-hexane/ethyl acetate: 7/3) afforded title compound (210 mg, 73% yield).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](I)=[C:4]([C:9]([CH3:12])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[Cu][C:15]#[N:16].CCCCCC.C(OCC)(=O)C>CN(C)C=O>[C:15]([C:3]1[C:2]([F:1])=[CH:11][CH:10]=[C:9]([CH3:12])[C:4]=1[C:5]([O:7][CH3:8])=[O:6])#[N:16] |f:2.3|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
FC=1C(=C(C(=O)OC)C(=CC1)C)I
Name
Quantity
200 mg
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
5.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulted solution was refluxed under nitrogen atmosphere for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed with 15% ammonium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=O)OC)C(=CC=C1F)C
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.